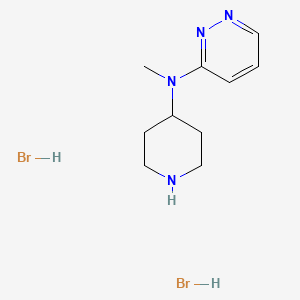

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide

Description

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylpyridazin-3-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOMNNOADTWOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=NN=CC=C2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-15-4 | |

| Record name | N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Piperidin-4-yl Intermediate

The piperidin-4-yl fragment is typically prepared via hydrogenation or reduction of suitable precursors such as 3-aminopyridine derivatives or piperidine carboxylic acids.

Hydrogenation of N-acetyl-3-aminopyridine : Using palladium catalysts on solid supports (carbon, calcium carbonate, titania, zirconia), hydrogenation converts N-acetyl-3-aminopyridine to racemic 3-aminopiperidine derivatives. Acidic hydrolysis removes the acetyl group, yielding rac-3-aminopiperidine dihydrochloride, which can be further processed.

Transfer Hydrogenation of Piperidine-4-carboxylic Acid : Piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions involving formaldehyde, palladium on charcoal catalyst, water, acid (formic acid), and heating to 90–95°C. This method avoids the use of gaseous hydrogen and allows methylation at the nitrogen.

Reduction of 3-aminopiperidin-2-one Hydrochloride : Lithium aluminum hydride reduction of 3-aminopiperidin-2-one hydrochloride in tetrahydrofuran at controlled temperatures (25–35°C) yields 3-aminopiperidine derivatives. The product is isolated as dihydrochloride salt after filtration.

Formation of the Pyridazin-3-amine Core and N-Methylation

The pyridazin-3-amine nucleus is introduced by coupling reactions between the piperidinyl intermediate and pyridazine derivatives.

Nucleophilic Substitution and Coupling : Reaction of N-(2-aminoethyl)piperidine with chloropyridazine derivatives in aqueous or organic solvents leads to the formation of N-(piperidin-4-yl)pyridazin-3-amine intermediates.

Methylation : The secondary amine nitrogen is methylated typically by reaction with methylating agents such as methyl iodide or formaldehyde/formic acid mixtures under reductive amination conditions, yielding the N-methyl derivative.

Salt Formation: Dihydrobromide Preparation

The final step involves the formation of the dihydrobromide salt to improve compound properties.

Acid Exchange Reaction : The free base N-methyl-N-(piperidin-4-yl)pyridazin-3-amine is reacted with hydrobromic acid in molar equivalents ranging from 2 to 5, typically around 3 equivalents, to form the dihydrobromide salt.

Isolation and Purification : The salt is isolated by precipitation or crystallization, followed by drying under vacuum or azeotropic drying with ethanol to remove residual solvents and water.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

Catalyst Choice : Palladium on carbon is preferred for hydrogenation and transfer hydrogenation steps due to high activity and selectivity.

Acid Equivalents for Salt Formation : Using about 3 molar equivalents of hydrobromic acid is optimal to ensure complete salt formation without excess acid waste.

Solvent Selection : Methanol, ethanol, and tetrahydrofuran are common solvents used in various steps, balancing solubility and reaction kinetics.

Temperature Control : Precise temperature control during reduction and hydrogenation steps is critical to avoid side reactions and degradation.

Purification : Crystallization and azeotropic drying improve purity and stability of the dihydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide has several significant applications in various research domains:

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing derivatives with altered biological activities.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives that may possess distinct properties.

Biology

Research into the biological activities of this compound has revealed potential interactions with various biological targets:

- Enzyme Interaction : Studies indicate that this compound can modulate the activity of certain enzymes, potentially influencing metabolic pathways.

- Cellular Effects : It has been investigated for its effects on cell signaling pathways, particularly those involved in cancer and neurodegenerative diseases.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development : It serves as a lead compound in the development of new pharmaceuticals targeting specific diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer properties of derivatives based on this compound. Researchers found that specific modifications to the compound enhanced its efficacy against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study: Neuroprotective Effects

Another research article investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine Dihydrochloride

This analogue replaces the methyl-piperidinyl group with a dimethylamine and a piperidin-3-ylmethyl chain. The dihydrochloride salt improves aqueous solubility, akin to the dihydrobromide form of the target compound. The substitution at the piperidine position (3-ylmethyl vs. 4-yl) may influence binding affinity in enzyme-targeted applications .

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

This compound features a pyrazole core instead of pyridazine, with a cyclopropylamine substituent. Synthesized via copper-catalyzed coupling, it exhibits a lower yield (17.9%) compared to typical pyridazine derivatives, highlighting the synthetic challenges of cyclopropyl integration. Its melting point (104–107°C) and NMR data provide benchmarks for comparing thermal stability and structural confirmation methods .

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

A cholinesterase and monoamine oxidase dual inhibitor, this compound shares the piperidine motif but incorporates an indole-propargylamine scaffold. Its biological activity underscores the importance of piperidine positioning and aromatic systems in multi-target ligand design .

Key Observations :

- Solubility : Dihydrobromide and dihydrochloride salts exhibit superior solubility compared to free bases.

- Synthetic Efficiency : Pyridazine derivatives generally achieve higher yields than pyrazole analogues, though cyclopropyl integration remains challenging .

- Biological Relevance : Piperidine positioning (e.g., 3-yl vs. 4-yl) significantly impacts enzyme inhibition profiles .

Hydrogen Bonding and Crystallography

The dihydrobromide salt’s hydrogen-bonding network, inferred from analogous tertiary amines, likely involves Br⁻ ions interacting with NH groups on the piperidine and pyridazine rings. Such interactions stabilize crystal lattices, as described in graph-set analyses of hydrogen-bonded aggregates .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structural similarity to cholinesterase/MAO inhibitors warrants further studies to elucidate its biological activity.

- Synthetic Optimization : Low yields in cyclopropyl-pyrazole synthesis highlight the need for improved methodologies in heterocyclic chemistry.

- Crystallographic Data : SHELX-based refinements could resolve the dihydrobromide’s crystal structure, aiding in drug design.

Biological Activity

N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide is a compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 1311314-15-4

- Molecular Formula : C10H16N4.2Br

- Molecular Weight : 332.18 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of N-methylpyridazin-3-amine with piperidine under controlled conditions. The process may include:

- Reactants : N-methylpyridazin-3-amine and piperidine.

- Solvent : Common solvents include ethanol or methanol.

- Catalyst : Acidic or basic catalysts may be employed to facilitate the reaction.

- Temperature : The reaction is usually conducted at elevated temperatures to ensure complete conversion.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes in the body. It is believed to modulate the activity of various biochemical pathways, which may include:

- Inhibition of Phosphodiesterase (PDE) : This compound has been studied for its potential as a phosphodiesterase inhibitor, which can enhance intracellular signaling pathways related to cyclic nucleotides.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological activities, including:

- Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM, indicating potent anticancer properties .

- Cytotoxicity : The compound has demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems, although further research is needed to elucidate these mechanisms .

Study on Anticancer Properties

A significant study evaluated the efficacy of this compound in inhibiting tumor growth in vivo using a mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with this compound significantly reduced tumor size and metastasis compared to control groups, showcasing its potential as a therapeutic agent in cancer treatment .

Pharmacokinetic Profile

Pharmacokinetic studies revealed that the compound exhibits a favorable profile with sufficient oral bioavailability (31.8%) and a clearance rate of 82.7 mL/h/kg after intravenous administration . These properties are critical for its development as an oral therapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | IC50 (μM) | Selectivity Index | Notable Effects |

|---|---|---|---|

| N-methyl-N-(piperidin-4-yl)pyridazin | 0.126 | High | Anticancer activity |

| Piperidin derivatives | Varies | Moderate | General pharmacological effects |

| Other pyridazine analogs | Varies | Low to Moderate | Limited specificity |

Q & A

Q. What are the key considerations for synthesizing N-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide with high purity?

- Methodological Answer : Synthesis typically involves coupling the pyridazine core with a piperidine derivative. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing substituents to the pyridazine ring . Post-synthesis, purification via column chromatography or recrystallization is critical. Salt formation (dihydrobromide) requires stoichiometric control of HBr addition in a non-aqueous solvent (e.g., dichloromethane) to avoid hydrolysis. Confirm purity using HPLC (>98%) and elemental analysis .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., methyl groups on piperidine at δ ~2.3 ppm, pyridazine protons at δ ~8.5 ppm) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for bond-length validation and hydrogen-bonding patterns .

- Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ or [M-Br]⁺) and isotopic patterns .

Q. What safety protocols are recommended for handling the dihydrobromide salt?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HBr vapors during salt formation.

- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the dihydrobromide salt influence the compound’s pharmacokinetic properties compared to the free base?

- Methodological Answer : The salt improves aqueous solubility, enhancing bioavailability. Conduct comparative studies:

- Solubility assays : Measure in PBS (pH 7.4) and simulated gastric fluid.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- Stability : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Q. What strategies can resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate experimental conditions.

- Dose-response curves : Analyze EC₅₀/IC₅₀ values across multiple replicates.

- Off-target profiling : Screen against related receptors/enzymes (e.g., monoamine oxidases) to rule out nonspecific binding .

Q. How can computational modeling guide structural optimization of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs).

- QSAR studies : Corrogate substituent effects (e.g., piperidine methylation) on activity using descriptors like logP and polar surface area.

- MD simulations : Assess conformational stability of the dihydrobromide salt in solvated systems .

Q. What crystallographic challenges arise in resolving the salt’s structure, and how are they addressed?

- Methodological Answer :

- Disorder in counterions : Use SHELXL’s PART instruction to model bromide ions with partial occupancy.

- Twinned crystals : Apply twin refinement (e.g., BASF parameter in SHELXL) for datasets with overlapping lattices.

- Hydrogen bonding : Map interactions between bromide ions and amine protons using Hirshfeld surface analysis .

Q. How can researchers differentiate between salt degradation products and synthetic impurities?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity.

- LC-MS/MS : Identify degradants via fragmentation patterns (e.g., loss of HBr or pyridazine ring oxidation).

- Reference standards : Compare retention times with spiked impurities (e.g., free base or brominated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.